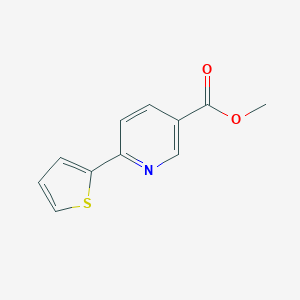

Methyl 6-thien-2-ylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-thiophen-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGLIAOLXVLUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591442 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179408-53-8 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Thien 2 Ylnicotinate and Its Structural Analogues

Established Synthetic Pathways to Nicotinic Acid Esters

Nicotinic acid esters, the foundational core of the target molecule, can be synthesized through several established methods. A common and straightforward approach is the esterification of nicotinic acid itself. This can be achieved by reacting nicotinic acid with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid. Alternatively, nicotinic acid can be converted to its more reactive acid chloride, isonicotinoyl chloride hydrochloride, using thionyl chloride, which is then reacted with the desired alcohol to form the ester. nih.gov

Another versatile method for constructing the pyridine (B92270) ring of nicotinic acid esters is the Hantzsch pyridine synthesis. wikipedia.org This multi-component reaction involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org While this method classically yields dihydropyridines, subsequent oxidation leads to the aromatic pyridine core. wikipedia.orgorganic-chemistry.org Modifications of the Hantzsch synthesis, including the use of green catalysts like nicotinic acid itself, have been developed to improve efficiency and environmental friendliness. researchgate.net

The Guareschi-Thorpe condensation provides another route to substituted pyridones, which can be precursors to nicotinic acid derivatives. This reaction involves the condensation of cyanoacetamide with a 1,3-diketone. wikipedia.orgresearchgate.net Advanced versions of this reaction utilize microwave assistance or green buffer systems to enhance reaction rates and yields. researchgate.netrsc.org

Furthermore, nicotinic acid esters can be prepared directly from pyridine dicarboxylic acids, such as cinchomeronic acid, by refluxing with an alcohol. google.com This process combines decarboxylation and esterification in a single step.

Strategies for the Introduction of the Thienyl Moiety to the Nicotinate (B505614) Core

The introduction of the thienyl group onto the nicotinate scaffold is a crucial step in the synthesis of methyl 6-thien-2-ylnicotinate. This is most effectively achieved through cross-coupling reactions, although other methods can also be employed.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are the most prevalent and efficient methods for forming the carbon-carbon bond between the pyridine and thiophene (B33073) rings.

Suzuki-Miyaura Coupling: This is a widely used reaction that couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgdiva-portal.org For the synthesis of this compound, this would typically involve the reaction of a halogenated methyl nicotinate (e.g., methyl 6-chloronicotinate) with a thiopheneboronic acid. mdpi.com The reaction is known for its high tolerance of functional groups and generally good yields. libretexts.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgsynarchive.com This method is also highly versatile, allowing for the coupling of various aryl and heteroaryl groups. libretexts.org The synthesis of the target molecule could be achieved by reacting a stannylated thiophene with a halogenated methyl nicotinate. A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is valued for its ability to form C-C bonds between a wide variety of carbon centers (sp³, sp², and sp). wikipedia.org For instance, a (thienyl)zinc halide could be coupled with a halogenated methyl nicotinate. uantwerpen.be

Below is a table summarizing the key features of these coupling reactions:

| Coupling Reaction | Organometallic Reagent | Halide/Triflate | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | Palladium | High functional group tolerance, commercially available reagents |

| Stille | Organotin (Organostannane) | Aryl/Vinyl Halide or Triflate | Palladium | Versatile, stable organotin reagents |

| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide or Triflate | Palladium or Nickel | Couples sp³, sp², and sp carbons, high reactivity |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents an alternative, transition-metal-free approach for introducing the thienyl group. mdpi.comwikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. byjus.com For this strategy to be effective, the pyridine ring of the nicotinate must be activated by electron-withdrawing groups. wikipedia.orgbyjus.com The reaction would involve a nucleophilic thiophene derivative (e.g., a thienyl anion or a silylated thiophene) attacking a suitably activated methyl nicotinate, displacing a good leaving group like a halide. The efficiency of SNAr reactions on thiophene derivatives has also been a subject of study. researchgate.net

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like this compound by combining three or more reactants in a single step. tcichemicals.comfrontiersin.org While a direct MCR for the target molecule might be challenging to design, it is plausible to construct a highly substituted pyridine ring through an MCR, which could then be further modified. For example, a three-component reaction could bring together a thiophene-containing building block, an acetylene (B1199291) derivative, and a nitrile to form the substituted pyridine core in a [2+2+2] cycloaddition, often catalyzed by a transition metal. scilit.com Several MCRs, such as the Bohlmann–Rahtz pyridine synthesis, are known to produce polysubstituted pyridines with a nicotinate or nicotinamide (B372718) scaffold. nih.gov

Synthesis of Derivatized this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships for various applications. These modifications can be made on either the pyridine or the thiophene ring.

Modifications on the Pyridine Ring

Further functionalization of the pyridine ring of this compound can be achieved through various organic reactions. For instance, if the initial synthesis yields a pyridine with a handle for further reactions, such as a halogen atom, additional substituents can be introduced via cross-coupling reactions. researchgate.net Directed metalation followed by reaction with an electrophile is another strategy to introduce substituents at specific positions on the pyridine ring. acs.org For example, a 4-halonicotinic acid ester can be synthesized from an enamino keto ester through a formylation and in situ intramolecular cyclization strategy. acs.org This halogen can then serve as a point for further derivatization.

Substitutions on the Thiophene Ring

Modifications to the thiophene ring of this compound are crucial for developing structural analogues with potentially altered biological or material properties. These substitutions are typically introduced either before or after the coupling of the thiophene moiety to the pyridine ring.

Common synthetic strategies for introducing substituents onto the thiophene ring include electrophilic substitution reactions. For instance, halogenation of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at a specific position on the thiophene ring. This can then serve as a handle for further functionalization through cross-coupling reactions.

Another key method is the use of organometallic reagents. Thiophene can be lithiated using strong bases like n-butyllithium, followed by reaction with an electrophile to introduce a wide range of substituents. Similarly, Suzuki-Miyaura coupling reactions, which involve the use of a palladium catalyst to couple an organoboron compound with a halide, are frequently employed to form carbon-carbon bonds between the thiophene ring and other aromatic or alkyl groups.

The following table provides examples of substituted thiophene precursors that could be utilized in the synthesis of structural analogues of this compound:

| Thiophene Precursor | Substituent | Potential Synthetic Route for Analogue |

| 2-Bromothiophene | Bromine | Suzuki-Miyaura coupling with a pyridine boronic ester |

| 2-Thiopheneboronic acid | Boronic acid | Suzuki-Miyaura coupling with a brominated pyridine ester |

| 5-Methyl-2-thiophenecarbaldehyde | Methyl | Initial coupling followed by oxidation and esterification |

| 2-Acetylthiophene | Acetyl | Can be used to build the pyridine ring via condensation reactions |

Derivatization of the Ester Functionality

The methyl ester group of this compound is a versatile handle for creating a variety of derivatives. These modifications can significantly impact the compound's polarity, solubility, and biological activity.

One of the most common derivatizations is hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution. The resulting carboxylic acid can then be coupled with a wide range of amines or alcohols to form amides or different esters, respectively. This coupling is often facilitated by activating agents like carbodiimides (e.g., EDC, DCC) or by converting the carboxylic acid to a more reactive acyl chloride.

Reduction of the ester group provides another avenue for derivatization. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. This alcohol can then be further modified, for example, by oxidation to an aldehyde or by conversion to an ether or a different ester.

Transesterification is a direct method to exchange the methyl group of the ester for a different alkyl or aryl group. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol.

The following table summarizes common derivatization reactions of the ester functionality:

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | NaOH, H₂O/MeOH | Carboxylic Acid |

| Amidation | Carboxylic acid, Amine, EDC | Amide |

| Reduction | LiAlH₄, THF | Primary Alcohol |

| Transesterification | R-OH, Acid or Base catalyst | Different Ester |

Optimization of Synthetic Yields and Reaction Efficiencies

Maximizing the yield and efficiency of the synthesis of this compound is a key focus in chemical process development. researchgate.net This involves a systematic investigation of various reaction parameters to identify the optimal conditions.

Key parameters that are often optimized include:

Catalyst Selection: For cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand can have a profound impact on the reaction rate and yield. Different catalysts exhibit varying levels of activity and stability under different conditions.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to the formation of side products. Finding the optimal temperature is crucial for maximizing the yield of the desired product.

Reaction Time: Monitoring the reaction progress over time, often using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allows for the determination of the point at which the reaction has reached completion.

Stoichiometry of Reagents: The ratio of reactants can influence the outcome of the reaction. Optimizing the stoichiometry can ensure that the limiting reagent is fully consumed, maximizing the yield based on that reactant.

Microwave-assisted synthesis has emerged as a technique to enhance reaction efficiency. Microwave irradiation can lead to rapid heating and can sometimes result in higher yields and shorter reaction times compared to conventional heating methods.

The following table illustrates a hypothetical optimization of a Suzuki-Miyaura coupling reaction for the synthesis of this compound:

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 65 |

| 2 | Pd(OAc)₂ | SPhos | Dioxane | 100 | 85 |

| 3 | Pd₂(dba)₃ | XPhos | THF | 60 | 78 |

| 4 | Pd(OAc)₂ | SPhos | Dioxane | 110 | 82 (decomposition observed) |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable. acs.orgnih.gov This involves a holistic approach to chemical synthesis, considering factors from the choice of starting materials to the generation of waste.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. acs.org Water is often considered a green solvent, and research into performing organic reactions in aqueous media is an active area. Solvent-free reactions are an even more environmentally friendly option. gssrr.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Catalysts are used in small amounts and can be recycled and reused, reducing waste. The development of highly active and selective catalysts is a cornerstone of green chemistry.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. beilstein-journals.org The use of microwave irradiation can sometimes be more energy-efficient than conventional heating.

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of complex heterocyclic compounds, the use of starting materials derived from renewable resources is a long-term goal of green chemistry. rsc.org

Chemical Reactivity and Advanced Derivatization of Methyl 6 Thien 2 Ylnicotinate

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) and Nicotinate (B505614) Rings

The susceptibility of an aromatic ring to electrophilic attack is governed by its electron density. In Methyl 6-thien-2-ylnicotinate, the thiophene ring is significantly more activated towards electrophiles than the pyridine (B92270) ring. The sulfur atom in thiophene can donate electron density to the ring through resonance, making it more nucleophilic than benzene (B151609). pharmaguideline.comslideshare.net Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. uomustansiriyah.edu.iq

Consequently, electrophilic aromatic substitution (EAS) will occur preferentially on the thiophene ring. Thiophene itself undergoes electrophilic substitution, such as nitration and halogenation, at a rate much faster than benzene. st-andrews.ac.uk The attack generally occurs at the C2 (α) position. Since the 2-position of the thiophene in the title compound is already substituted, electrophilic attack is directed to the other available positions, primarily C5 and to a lesser extent C3. For related 2-thienylpyridine systems, nitration with nitric acid in sulfuric acid has been shown to proceed on the thiophene ring. smolecule.com

The pyridine ring, in contrast, is highly resistant to electrophilic substitution and requires harsh reaction conditions. uomustansiriyah.edu.iq The presence of the electron-withdrawing methyl nicotinate group further deactivates this ring. If forced under vigorous conditions, substitution would be expected to occur at the C5 position (meta to the nitrogen and the thienyl group), which is the least deactivated position.

| Ring System | Relative Reactivity towards EAS | Predicted Position of Substitution | Typical Conditions |

| Thiophene | Activated (more reactive than benzene) | C5 (major), C3 (minor) | Mild (e.g., HNO₃/H₂SO₄ at 0°C) smolecule.com |

| Pyridine | Deactivated (less reactive than benzene) | C5 | Harsh (e.g., KNO₃/H₂SO₄ at 300°C) uomustansiriyah.edu.iq |

Nucleophilic Reactivity at the Ester and Pyridine Nitrogen Centers

This compound offers multiple sites for nucleophilic attack. The most prominent are the ester carbonyl carbon and the pyridine ring system, including its nitrogen atom.

The methyl ester group is susceptible to standard nucleophilic acyl substitution. Reactions such as hydrolysis (saponification) with a base would yield the corresponding carboxylic acid, 6-thien-2-ylnicotinic acid. Aminolysis with various primary or secondary amines, potentially catalyzed by enzymes like lipase, can be employed to synthesize a diverse library of amides. nih.gov Reduction of the ester, for instance with lithium aluminium hydride, would afford the corresponding primary alcohol, (6-(thiophen-2-yl)pyridin-3-yl)methanol.

The pyridine nitrogen atom possesses a basic lone pair of electrons and can act as a nucleophile, reacting with electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.org This reaction modifies the electronic properties of the pyridine ring, making it even more electron-deficient and activating it for subsequent reactions.

The electron-deficient nature of the pyridine ring also makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.org In the case of this compound, the C6 position is occupied by the thienyl group. However, if a good leaving group, such as a halogen, were present at the C2 or C4 position, it could be readily displaced by nucleophiles. Research on di- and trihalopyridines shows that the C2, C4, and C6 positions are readily substituted by various nucleophiles. researchgate.netresearchgate.net Furthermore, activation of the pyridine ring by forming an N-oxide can facilitate nucleophilic substitution. For instance, in the synthesis of a CRF antagonist, a methyl 2,4-dichloro-6-methylnicotinate was activated as the N-oxide to achieve selective SNAr at the 2-position. acs.org

| Reactive Center | Type of Nucleophilic Reaction | Reagent Example | Product Type |

| Ester Carbonyl | Nucleophilic Acyl Substitution | NaOH / H₂O | Carboxylic Acid |

| RNH₂ | Amide nih.gov | ||

| LiAlH₄ | Primary Alcohol | ||

| Pyridine Nitrogen | N-Alkylation | CH₃I | Pyridinium Salt wikipedia.org |

| Pyridine Ring (C2/C4) | Nucleophilic Aromatic Substitution (SNAr) | R₂NH (with a leaving group at C2/C4) | Aminopyridine derivative researchgate.netresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the advanced derivatization of this compound. researchgate.net To participate in these reactions, the molecule typically requires conversion into a halide or triflate derivative.

Halogenation of the thiophene ring, which occurs readily, would provide a handle for reactions like the Suzuki-Miyaura coupling. st-andrews.ac.uk For example, bromination at the C5 position of the thiophene ring would yield Methyl 5'-bromo-6-thien-2-ylnicotinate. This derivative could then be coupled with a wide range of aryl or vinyl boronic acids to introduce new substituents. Successful Suzuki couplings of thienyl halides and thienylboronic acids are well-documented. researchgate.netntnu.nomdpi.com

Similarly, the pyridine ring can be functionalized. While direct C-H activation is possible, a more common approach involves the synthesis of a halogenated nicotinate precursor. For example, starting from a dihalonicotinate and introducing the thienyl group via a Stille or Suzuki reaction is a viable synthetic route that would leave a halogen atom on the pyridine ring for subsequent cross-coupling. sci-hub.seorgsyn.org The Stille coupling, which utilizes organotin reagents, is particularly versatile for coupling with pyridyl halides. organic-chemistry.orgnih.gov These methods allow for the sequential and controlled introduction of different aryl or alkyl groups onto the heterocyclic core.

| Coupling Reaction | Required Substrate Modification | Typical Coupling Partner | Potential Product |

| Suzuki-Miyaura | Halogenation of thiophene or pyridine ring | Aryl/Vinyl Boronic Acid ntnu.nomdpi.com | Aryl/Vinyl-substituted derivative |

| Stille | Halogenation of thiophene or pyridine ring | Organostannane sci-hub.seorganic-chemistry.org | Aryl/Alkenyl/Alkynyl-substituted derivative |

| Heck | Halogenation of thiophene or pyridine ring | Alkene | Alkenyl-substituted derivative |

| Sonogashira | Halogenation of thiophene or pyridine ring | Terminal Alkyne | Alkynyl-substituted derivative |

| Buchwald-Hartwig | Halogenation of pyridine ring | Amine | Amino-substituted pyridine derivative |

Heterocycle Annulation and Ring Expansion Strategies

The functional groups and reactive sites on this compound serve as excellent starting points for the construction of more complex, fused heterocyclic systems through annulation reactions. These strategies are vital in medicinal chemistry for creating novel scaffolds.

One common strategy involves the derivatization of the nicotinate core to generate precursors for cyclization. For example, studies have shown that ethyl nicotinate derivatives bearing a thio-substituent can be cyclized to form thieno[2,3-b]pyridines. acs.orgtandfonline.comtandfonline.comnih.gov A typical sequence involves the reaction of a pyridinethione with an α-halo ketone or ester, followed by a base-catalyzed intramolecular condensation (e.g., Gewald reaction) to build the fused thiophene ring.

Alternatively, the existing thiophene and pyridine rings can be used as a foundation to build additional rings. For example, if the ester group is converted to an ortho-aminoamide on the pyridine ring, this functionality can be used to construct a fused pyrimidine (B1678525) ring, leading to pyrido[3',2':4,5]thieno[3,2-d]pyrimidine systems. tandfonline.com Such annulation reactions significantly increase the structural complexity and offer access to a wide range of polycyclic aromatic compounds with potential biological activities.

| Annulation Strategy | Key Precursor Functionality | Resulting Fused System | Reference Example |

| Gewald-type Cyclization | Pyridinethione and α-halo carbonyl | Thieno[2,3-b]pyridine | tandfonline.comtandfonline.comnih.gov |

| Pyrimidine Annulation | Ortho-amino-carboxamide on pyridine | Pyrido[... ]thieno[...]pyrimidine | tandfonline.com |

| Pyrazole Annulation | Hydrazone of the ester or adjacent ketone | Pyrazolo[3,4-b]pyridine | tandfonline.com |

Stereochemical Considerations in this compound Transformations

This compound is an achiral molecule. Stereochemical considerations become important when a transformation introduces a new chiral center or when the molecule is used as a chiral ligand in asymmetric catalysis.

The introduction of a stereocenter can be achieved through various reactions. For example, the reduction of a ketone derivative (e.g., if the ester were converted to a ketone via a Weinreb amide) using a chiral reducing agent would lead to a chiral secondary alcohol. More advanced strategies involve the asymmetric dearomatization of the pyridine ring. Recent studies have shown that N-alkyl nicotinate salts can undergo catalyst-controlled, enantioselective nucleophilic addition. nih.gov For instance, the rhodium-catalyzed addition of aryl boronic esters to activated nicotinate salts can proceed with high regioselectivity and enantioselectivity, yielding chiral dihydropyridines. nih.gov

Furthermore, chiral derivatives of thienylpyridines are valuable ligands in asymmetric catalysis. metu.edu.trresearchgate.net By introducing a chiral auxiliary to the this compound scaffold, for example, by reacting the corresponding carboxylic acid with a chiral amine or alcohol, a chiral ligand can be synthesized. Such ligands have been used in palladium-catalyzed allylic substitution and copper-catalyzed cyclopropanation reactions, inducing enantioselectivity in the products. metu.edu.tr The stereochemical outcome of these catalytic reactions is highly dependent on the geometry and chirality of the ligand-metal complex formed. epfl.ch

| Transformation Type | Method | Stereochemical Outcome |

| Asymmetric Addition | Catalyst-controlled nucleophilic addition to activated nicotinate salt | Enantiomerically enriched dihydropyridines nih.gov |

| Asymmetric Reduction | Chiral reducing agent on a ketone derivative | Enantiomerically enriched secondary alcohol |

| Use as Chiral Ligand | Introduction of a chiral auxiliary to the molecule | Induction of enantioselectivity in catalytic reactions (e.g., allylic alkylation) metu.edu.trresearchgate.net |

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the in vitro biological activity and mechanistic pharmacology of the compound This compound .

Extensive searches for data on its antimicrobial (antibacterial, antifungal, antiviral) and anti-inflammatory (inhibition of TNF-α, IL-6) properties have not yielded any direct studies focused on this particular chemical entity.

While research exists for derivatives of nicotinic acid and various thienyl compounds, the explicit biological evaluation of this compound, as per the requested outline, is not present in the accessible scientific domain. Therefore, an article focusing solely on this specific compound with the required data tables and detailed research findings cannot be generated at this time.

If you are interested in a broader analysis of related thienylnicotinate derivatives or other similar heterocyclic compounds for which biological activity data is available, please provide revised instructions.

In Vitro Biological Activity and Mechanistic Pharmacology of Methyl 6 Thien 2 Ylnicotinate and Its Derivatives

Investigations into Anti-inflammatory Efficacy

Modulation of Inflammatory Enzyme Activities (e.g., iNOS, COX-2)

The inflammatory process is a complex biological response involving a variety of enzymes that mediate the production of inflammatory signaling molecules. Two such key enzymes are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The overexpression of iNOS leads to excessive production of nitric oxide (NO), a pro-inflammatory mediator. Similarly, COX-2 is responsible for the synthesis of prostaglandins, which are central to the inflammatory cascade.

Derivatives of nicotinic acid, a core component of Methyl 6-thien-2-ylnicotinate, have demonstrated the ability to modulate the activity of these inflammatory enzymes. In studies involving macrophage cell lines, which are crucial cells in the immune response, certain nicotinic acid derivatives have been shown to inhibit the expression of both iNOS and COX-2. rsc.orgnih.gov For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for inducing an inflammatory response, treatment with novel nicotinic acid derivatives led to a significant reduction in the levels of iNOS and COX-2. rsc.org This inhibition of enzyme expression consequently decreases the production of their respective inflammatory products, NO and prostaglandins.

Cellular Anti-inflammatory Pathways

The anti-inflammatory effects of compounds related to this compound extend to the modulation of broader cellular signaling pathways that orchestrate the inflammatory response. The activation of these pathways typically leads to the production of a suite of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).

Anticancer Activity Studies in Diverse Cell Lines

The structural motifs present in this compound, particularly the thienopyridine and thienopyrimidine scaffolds, are features of many compounds that have been investigated for their anticancer properties.

Inhibition of Cell Proliferation and Viability

A fundamental characteristic of potential anticancer agents is their ability to halt the uncontrolled proliferation of cancer cells. Numerous studies on thienopyridine and thienopyrimidine derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines.

These derivatives have been evaluated against various cancer cell lines, including those from breast, lung, colon, and liver cancers. The potency of these compounds is often influenced by the specific chemical groups attached to the core thienopyridine or thienopyrimidine structure.

Table 1: Cytotoxic Activity of Thienopyridine and Thienopyrimidine Derivatives in Cancer Cell Lines

| Compound Type | Cancer Cell Line(s) | Observed Effect |

| Thienopyrimidine Derivatives | Colorectal, Ovarian, Brain | Cytotoxicity |

| Thienopyridine Derivatives | Breast, Lung, Melanoma, Liver | Growth Inhibition |

| Nicotinic Acid Derivatives | Colon, Prostate | Cytotoxicity |

This table is a summary of findings from multiple studies on related compounds and does not represent data for this compound itself.

Induction of Apoptosis and Cell Cycle Arrest

Beyond simply halting proliferation, effective anticancer agents often induce programmed cell death, or apoptosis, in cancer cells. They can also interfere with the cell cycle, the process through which cells divide and replicate, causing the cycle to arrest at specific phases.

Thienopyridine and thienopyrimidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. jst.go.jpnih.govacs.org This can involve the activation of caspases, a family of protease enzymes that are central to the apoptotic process, and the modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane and commitment to apoptosis. Furthermore, these compounds have been observed to cause cell cycle arrest, often at the G2/M phase, preventing the cancer cells from completing division. acs.org

Molecular Targets and Signaling Pathways in Cancer Cells

The anticancer effects of thienopyridine and thienopyrimidine derivatives are rooted in their interaction with specific molecular targets and the subsequent disruption of signaling pathways that are critical for cancer cell survival and growth.

Several kinase enzymes, which are often overactive in cancer, have been identified as targets for these compounds. For example, some thienopyrimidine derivatives have been found to inhibit Aurora B kinase, a key regulator of mitosis. jst.go.jp Others have been shown to target the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical component in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov By inhibiting these and other signaling molecules, such as those in the PI3K/Akt pathway, these compounds can effectively cut off the signals that cancer cells rely on to proliferate and survive.

Explorations of Other Pharmacological Activities (e.g., antioxidant, antiprotozoal)

Beyond their more extensively studied roles, derivatives of this compound have shown promise in other areas of pharmacology, notably as antioxidant and antiprotozoal agents.

The antioxidant potential of compounds is of significant interest due to the role of oxidative stress in a multitude of chronic diseases. Research into novel thiazolo[4,5-b]pyridine (B1357651) derivatives, which share a core heterocyclic structure with the compound of interest, has demonstrated notable antioxidant activity. pensoft.net These studies often utilize assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method to quantify antioxidant capacity. pensoft.net For instance, certain novel 2-hydroxy quinoline (B57606) derivatives have been synthesized and screened for their in-vitro antioxidant activity, with some compounds exhibiting significant radical scavenging properties. ahajournals.org Similarly, new N-methyl substituted thiazole-derived polyphenolic compounds have been shown to have enhanced antioxidant activity compared to standards like ascorbic acid and Trolox, as validated by a range of radical scavenging and electron transfer-based assays. mdpi.com The antioxidant activity of such compounds is often linked to their chemical structure, with specific substitutions influencing their ability to neutralize reactive oxygen species.

In the realm of infectious diseases, there is a continuous search for new and effective antiprotozoal agents. While direct studies on this compound are limited, research on related heterocyclic compounds provides a basis for potential activity. For example, methylnitro derivatives of 2,2'-biimidazole (B1206591) have been synthesized and evaluated for their antiprotozoal effects. nih.gov The lipophilic character of a molecule is often considered to play a crucial role in its antiprotozoal activity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Methyl 6 Thien 2 Ylnicotinate Analogues

Elucidation of Pharmacophoric Features within the Nicotinate (B505614) Core

The nicotinate core is a critical component of methyl 6-thien-2-ylnicotinate, playing a pivotal role in its interaction with biological targets. Pharmacophore modeling studies on related nicotinic acid derivatives have identified key features essential for activity. A generally accepted pharmacophore for nicotinic agonists includes a cationic center, typically a protonated nitrogen atom, and a hydrogen bond acceptor. nih.gov

For nicotinic receptor agonists, a well-defined spatial relationship between these features is crucial. An improved pharmacophore model for agonists at the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) consists of:

A protonated nitrogen atom. nih.gov

An electronegative atom capable of forming a hydrogen bond. nih.gov

The center of a heteroaromatic ring or a carbonyl group. nih.gov

The distances between these elements are also well-defined, with the distance from the protonated nitrogen to the hydrogen bond acceptor ranging from 7.3 to 8.0 Å, and the distance to the center of the heteroaromatic ring being between 6.5 and 7.4 Å. nih.gov The angle formed by these two distance vectors is typically between 30.4 and 35.8 degrees. nih.gov In this compound, the pyridine (B92270) nitrogen serves as the cationic center upon protonation, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The pyridine ring itself constitutes the heteroaromatic core.

Studies on other nicotinic acid derivatives have further emphasized the importance of the pyridine nitrogen and the carbonyl group for vasodilation and antioxidant activities. mdpi.com

Impact of Substituents on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring at the 6-position of the nicotinate core significantly influences the biological activity of these analogues. The nature and position of substituents on this ring can modulate potency and selectivity. In studies of related compounds targeting nicotinic receptors, the bioisosteric replacement of a phenyl ring with a thiophene ring is generally well-tolerated and can sometimes enhance affinity. rsc.org

For instance, in a series of GluN2B receptor ligands, a thiophene bioisostere demonstrated high affinity, indicating that the thiophene ring is a suitable surrogate for a benzene (B151609) ring in this context. rsc.org Furthermore, research on insecticidal thieno[2,3-b]pyridines, which share a similar structural motif, has shown that modifications on the thiophene ring can drastically alter biological activity against pests like Aphis gossypii. nih.govacs.orgresearchgate.net

The electronic properties of substituents on the thiophene ring are also critical. Studies on thiophene analogs as anti-inflammatory agents have revealed a dominant role for electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating activity. nih.gov

Table 1: Impact of Thiophene Ring Modifications on Biological Activity (Illustrative)

| Compound Analogue | Thiophene Ring Substituent | Observed Biological Effect | Reference |

| Benzo rsc.organnulene-based GluN2B Ligand | Unsubstituted Thiophene | High affinity (Ki = 26 nM) | rsc.org |

| Thieno[2,3-b]pyridine | Varied substituents | Modulation of insecticidal activity | nih.govacs.orgresearchgate.net |

| 2-Anilino-4-methyl-thiophene-3-carboxylic acid methyl ester | Varied aniline (B41778) substituents | Anti-inflammatory activity correlated with electronic properties | nih.gov |

This table is illustrative and based on findings from related compound classes.

Role of the Ester Moiety in Target Binding and Efficacy

The nature of the alcohol portion of the ester can significantly affect its stability and, consequently, its biological activity. nih.govnih.gov For example, homologous series of esters often exhibit different rates of hydrolysis in plasma and liver microsomes. nih.govnih.gov In the context of nicotinic receptor ligands, the ester group can act as a hydrogen bond acceptor, contributing to the binding affinity as part of the pharmacophore. nih.gov

Modification of the ester group can lead to profound changes in activity. For instance, in a series of arylazo nicotinate derivatives, the nature of the ester and other substituents had a significant impact on their antibacterial activity. researchgate.net Furthermore, the conversion of an ester to an amide or a hydrazide in related heterocyclic systems has been shown to alter the biological profile, for example, from insecticidal to other activities. nih.govacs.org

Table 2: Influence of Ester Moiety Modifications on Compound Properties (Illustrative)

| Modification | Potential Consequence | Rationale/Example | Reference |

| Hydrolysis to Carboxylic Acid | Increased polarity, potential for different target interactions | Release of an active metabolite; common in prodrug design. | nih.gov |

| Conversion to Amide | Increased metabolic stability, altered H-bonding capacity | Amides are generally more resistant to hydrolysis than esters. | nih.govacs.org |

| Variation of Alkyl Chain | Altered lipophilicity and steric bulk, modified hydrolysis rate | Longer or bulkier alkyl groups can hinder esterase access. | nih.govnih.gov |

This table is illustrative and based on general principles and findings from related compound classes.

Conformational Flexibility and Its Influence on SAR

The relative orientation of the thiophene ring with respect to the nicotinate core is a major conformational variable. The planarity between these two aromatic rings can be influenced by substituents, which in turn can affect receptor binding. The conformation of the ester group itself is also important, with Z (cis) and E (trans) conformations being possible. researchgate.net The Z conformation is generally more stable for most esters due to a combination of steric and dipole-dipole interactions. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can predict the low-energy conformations of molecules and calculate properties like NMR coupling constants, which can be compared with experimental data to determine the solution-state conformation. chemrxiv.org For flexible molecules, understanding the population of different conformers in solution is crucial, as the biologically active conformation may not be the lowest energy one. chemrxiv.org The conformational flexibility allows the molecule to adopt the optimal geometry for binding, and restricting this flexibility through chemical modification can be a strategy to enhance potency and selectivity.

Development of Predictive SAR Models for Targeted Biological Actions

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of new analogues based on their physicochemical properties and structural features. qsartoolbox.org For compounds related to this compound, various QSAR studies have been conducted to guide the design of more potent molecules.

These models typically use a set of molecular descriptors, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), to build a mathematical relationship with the observed biological activity. ijpsr.com For a series of thiophene analogs with anti-inflammatory activity, QSAR studies identified the dominant role of electronic properties like ELUMO and dipole moment. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. acs.org A 3D-QSAR model for a series of nicotinic receptor ligands revealed that bulky substituents at the 6-position of the pyridine ring decreased affinity, while bulky ring systems attached to the nitrogen increased affinity. acs.org

The development of predictive QSAR models for this compound analogues would involve:

Synthesizing and testing a diverse set of analogues.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model. ijpsr.com

Validating the model using internal and external test sets of compounds.

Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

Computational and Theoretical Chemistry Applications to Methyl 6 Thien 2 Ylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods can predict a wide array of molecular attributes, from geometric and electronic structures to spectroscopic signatures. For Methyl 6-thien-2-ylnicotinate, a typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. rsc.org

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) analysis is another powerful tool that can be applied to understand the delocalization of electron density and the nature of intramolecular interactions. rsc.org This analysis can quantify charge transfer between different parts of the molecule, such as from the electron-rich thiophene (B33073) ring to the electron-deficient pyridine (B92270) ring, which can significantly impact its reactivity.

Table 1: Hypothetical Electronic and Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value | Unit |

| Total Energy | -985.432 | Hartrees |

| Dipole Moment | 2.58 | Debye |

| Ionization Potential | 8.12 | eV |

| Electron Affinity | 1.98 | eV |

| Chemical Hardness | 3.07 | eV |

| Electronegativity | 5.05 | eV |

| Electrophilicity Index | 4.16 | eV |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. scielo.org.mx

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating this as a likely site for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine and ester functionalities, suggesting these areas are susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.44 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

Spectroscopic Property Predictions

Quantum chemical calculations can simulate various types of spectra, providing a valuable tool for interpreting experimental data and confirming molecular structure. By calculating the vibrational frequencies, one can predict the key peaks in the Infrared (IR) and Raman spectra. rsc.org These calculations can help assign specific vibrational modes, such as the C=O stretch of the ester group, the C=N vibrations of the pyridine ring, and the C-S stretching of the thiophene ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical values, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms within the molecule, which is particularly useful for complex heterocyclic systems.

Table 3: Hypothetical Predicted Vibrational and NMR Spectroscopic Data

| Spectroscopic Data | Predicted Value | Key Assignment |

| IR Frequency (cm⁻¹) | 1725 | C=O stretch (ester) |

| IR Frequency (cm⁻¹) | 1580 | C=N stretch (pyridine) |

| ¹H NMR Chemical Shift (ppm) | 3.85 | -OCH₃ protons |

| ¹³C NMR Chemical Shift (ppm) | 166.2 | C=O carbon (ester) |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a protein target of therapeutic interest. nih.gov

Prediction of Ligand-Target Binding Modes

The process of molecular docking involves placing the ligand in the binding site of a protein and evaluating the different possible conformations. Sophisticated scoring functions are used to rank these poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For this compound, the nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors. The thiophene and pyridine rings can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within a protein's active site. Visualizing the top-ranked docking poses provides a detailed 3D model of these crucial interactions. nih.gov

Estimation of Binding Affinities for Specific Proteins

A key output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol). researchgate.net This value represents the predicted strength of the interaction between the ligand and the protein. A more negative binding affinity suggests a more stable complex and potentially higher potency of the ligand as an inhibitor or modulator of the protein's function.

Given the structural similarities of the nicotinate (B505614) scaffold to various bioactive molecules, this compound could be docked against a range of enzymes or receptors. For example, it could be evaluated as a potential inhibitor of cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory drugs.

Table 4: Hypothetical Molecular Docking Results for this compound against Cyclooxygenase-2 (COX-2)

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Type of Interactions | Hydrogen bond with Ser530 (carbonyl O), π-sulfur interaction with Tyr355 (thiophene ring), electrostatic interaction with Arg120 (pyridine N) |

Identification of Key Intermolecular Interactions

Computational techniques like Hirshfeld surface analysis and reduced-density gradient (RDG) analysis are instrumental in visualizing and quantifying these non-covalent interactions. mdpi.com For a related tetrahydrothienopyridine derivative, these methods revealed that the crystal is stabilized by hydrogen bonds. mdpi.com It is highly probable that for this compound, similar interactions would be observed, with the nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor and the aromatic rings participating in π-π stacking. The presence of the methyl ester group could also lead to weak C-H···O interactions.

Table 1: Predicted Key Intermolecular Interactions for this compound Based on Analogous Compounds

| Interaction Type | Potential Participating Atoms/Groups | Supporting Evidence from Analogs |

| C-H···N Hydrogen Bond | Pyridine Nitrogen, Aromatic C-H | Observed in the crystal structure of methyl 6-chloro-nicotinate. nih.gov |

| π-π Stacking | Pyridine and Thiophene Rings | A significant stabilizing interaction in methyl 6-chloro-nicotinate. nih.gov |

| Hydrogen Bonds | Ester Carbonyl Oxygen, Water molecules (if present) | Seen in a tetrahydrothienopyridine derivative. mdpi.com |

| Weak C-H···O Interactions | Methyl/Aromatic C-H, Ester Carbonyl Oxygen | Commonly observed in crystal structures of organic esters. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into their conformational flexibility and interactions within a simulated environment, such as a biological system.

Conformational Stability of Ligand-Protein Complexes

MD simulations are frequently employed to assess the stability of a ligand when bound to a protein target. This is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will generally exhibit a low and converging RMSD value, indicating that the ligand remains securely in the binding pocket without significant conformational changes.

In a study of a tetrahydrothienopyridine derivative docked with the Adenosine A1 receptor, a 50 ns MD simulation was performed to validate the docking results. mdpi.com The analysis suggested that the ligand influenced the protein structure, potentially stabilizing certain secondary structure elements. mdpi.com Similarly, MD simulations of nicotinic receptor complexes have been used to understand the conformational dynamics of the binding site upon ligand interaction. nih.gov For this compound, MD simulations could be used to predict its binding stability with potential protein targets. A hypothetical simulation might show the RMSD of the ligand fluctuating around a low value (e.g., < 2 Å) after an initial equilibration period, suggesting a stable binding mode.

Dynamic Behavior in Simulated Biological Environments

Beyond just stability, MD simulations can reveal the dynamic behavior of a compound in a more realistic, solvated environment. Parameters such as the radius of gyration (Rg) and the solvent accessible surface area (SASA) provide information about the compactness and solvent exposure of the ligand-protein complex.

For the aforementioned tetrahydrothienopyridine derivative, the compactness analysis showed a slightly more compact protein conformation in the presence of the ligand, as indicated by the Rg values. researchgate.net A marginal increase in solvent exposure was also observed via SASA calculations. researchgate.net Trajectory analysis from MD simulations can also highlight flexible regions of the protein and ligand, identified by higher root-mean-square fluctuation (RMSF) values. In studies of cytokine-drug complexes, MD simulations revealed that ligand binding induced conformational changes, particularly in flexible loop regions of the proteins. mdpi.com It is conceivable that this compound could induce similar dynamic changes in a target protein, which could be critical for its biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Statistical Models for Activity Prediction

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. These models can then be used to estimate the activity of new, untested compounds.

For a series of thiophene and imidazopyridine derivatives that inhibit Polo-Like Kinase 1, QSAR models were successfully developed using MLR. nih.gov The statistical significance of these models was confirmed through internal and external validation methods, demonstrating their ability to reliably predict the activity of new compounds. nih.gov In another study on pyrimidine (B1678525) derivatives, both MLR and artificial neural network (ANN) approaches were used to build QSAR models for predicting anticancer activity. nih.gov A hypothetical QSAR study on a series of thienyl-nicotinate derivatives, including this compound, might yield a regression equation like:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (number of aromatic rings) + constant

This equation would suggest that higher lipophilicity (LogP) and a greater number of aromatic rings are beneficial for activity, while a larger polar surface area (TPSA) is detrimental.

Table 2: Example of a Data Table for a Hypothetical QSAR Study on Thienyl-Nicotinate Derivatives

| Compound | pIC50 (Experimental) | LogP (Calculated) | TPSA (Calculated) | Number of Aromatic Rings | pIC50 (Predicted) |

| This compound | 6.5 | 2.8 | 55.4 | 2 | 6.4 |

| Analog 1 | 6.2 | 2.5 | 60.1 | 2 | 6.1 |

| Analog 2 | 7.1 | 3.2 | 50.2 | 2 | 7.0 |

| Analog 3 | 5.9 | 2.1 | 65.0 | 2 | 5.8 |

Feature Selection for Optimal QSAR Models

A crucial step in QSAR modeling is the selection of the most relevant molecular descriptors from a large pool of calculated descriptors. This process, known as feature selection, aims to reduce model complexity, avoid overfitting, and identify the key structural features that influence the biological activity. hueuni.edu.vn

Various methods are employed for feature selection, including genetic algorithms (GA), forward selection, and backward elimination. hueuni.edu.vn In a study on phenethylthiazolethiourea derivatives, a genetic algorithm was used to select the most informative descriptors for building hybrid QSAR models. hueuni.edu.vn For pyridine and thiophene compounds, the selection of appropriate descriptors is critical for developing robust models. hueuni.edu.vn The choice of descriptors can range from simple 1D and 2D descriptors (e.g., molecular weight, atom counts, topological indices) to more complex 3D descriptors (e.g., steric and electrostatic fields). The goal is to find a small set of non-correlated descriptors that provide the best predictive power. For this compound and its analogs, a feature selection process might identify descriptors related to the size and shape of the molecule, its electronic properties (e.g., partial charges on specific atoms), and its hydrogen bonding capacity as being most important for predicting its biological activity.

Virtual Screening and Library Design Based on Computational Methods

The this compound scaffold, which combines a pyridine ring with a thiophene moiety, represents a "privileged scaffold" in medicinal chemistry. Such frameworks are recognized for their ability to bind to multiple biological targets, making them valuable starting points for the design of compound libraries and for virtual screening campaigns aimed at discovering new therapeutic agents. Computational methods are instrumental in exploring the chemical space around this scaffold to identify derivatives with enhanced potency and selectivity.

Virtual screening involves the computational assessment of large libraries of chemical structures to identify those most likely to bind to a specific biological target, such as a protein or enzyme. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. For a scaffold like this compound, virtual screening can be employed in several ways:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of a library of thienyl-nicotinate derivatives. This approach allows for the rational design of compounds with improved interactions with key residues in the target's binding site.

Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, a computational model can be built based on the chemical structures of known active compounds. This model, known as a pharmacophore, defines the essential chemical features required for biological activity. This pharmacophore can then be used to screen libraries for compounds that match these features.

Library design, on the other hand, focuses on creating a diverse and relevant collection of compounds based on a core scaffold. For the this compound framework, computational tools can be used to:

Enumerate Virtual Libraries: By systematically modifying the scaffold at various positions (e.g., on the pyridine or thiophene rings), vast virtual libraries of derivatives can be generated.

Filter and Select Compounds: These virtual libraries can then be filtered based on calculated properties such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and predicted binding affinity to a target. This ensures that the designed library consists of compounds with a higher probability of being successful drug candidates.

While direct and extensive research focusing solely on the virtual screening of this compound is not widely published, studies on closely related thienyl-nicotinate and arylazo nicotinate derivatives provide valuable insights into how these computational approaches are applied.

For instance, research on novel arylazo nicotinate derivatives, where one of the substituents is a 2-thienyl group, has utilized computational modeling to understand their structure-activity relationships. researchgate.net In this study, Frontier Molecular Orbital (FMO) calculations were performed to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the synthesized compounds. The energy gap (Eg) between HOMO and LUMO is an important parameter that correlates with the chemical reactivity and biological activity of a molecule. A smaller energy gap generally implies higher reactivity. The study found a strong correlation between the calculated Eg values and the observed antibacterial efficacy against E. coli and B. subtilis. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Antibacterial Efficacy of Selected Arylazo Nicotinate Derivatives

| Compound ID | R Group | Ar Group | Eg (eV) | Antibacterial Efficacy |

| 3a | 2-thienyl | 3-pyridinyl | Not Specified | High |

| 3b | 2-furyl | 4-trifluoromethylbenzene | 3.36 | Highest |

| 3k | Phenyl | Not Specified | 2.27 | Lowest |

| 5c | Not Specified | Not Specified | 2.94 | Lowest |

| 5d | Not Specified | Not Specified | 3.33 | Highest |

This table is a representation of findings discussed in the source material. researchgate.net Eg values for all compounds were not explicitly provided in the abstract.

In another relevant study, ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2′-thienyl)-6-thioxonicotinate was synthesized and used as a precursor for a library of new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines containing the ethyl nicotinate scaffold. researchgate.net The synthesized compounds were evaluated for their insecticidal activity. Although the primary focus was on synthesis and biological testing, the study highlights how a core thienyl-nicotinate structure can be chemically elaborated to create a library of diverse compounds for screening. researchgate.net Such a library, once synthesized, could be subjected to virtual screening against relevant insect protein targets to identify potent and selective insecticides.

The principles of library design are centered on exploring chemical diversity around a central scaffold. nih.gov For the this compound core, a virtual library could be designed by introducing a variety of substituents at different positions on the thiophene and pyridine rings. These substituents would be chosen to modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its binding affinity and pharmacokinetic properties.

Table 2: Potential Positions for Library Diversification on the this compound Scaffold

| Position on Scaffold | Potential Substituents | Desired Property Modulation |

| Thiophene Ring (Positions 3, 4, 5) | Halogens, Alkyl, Aryl, Nitro, Amino | Electronic effects, Steric bulk, Lipophilicity |

| Pyridine Ring (Positions 3, 4, 5) | Alkoxy, Hydroxyl, Cyano, Carboxamide | Hydrogen bonding potential, Polarity, Solubility |

| Methyl Ester | Other esters, Amides, Carboxylic acid | Solubility, Metabolic stability, Hydrogen bonding |

Once a virtual library is generated, computational tools can predict various properties to select the most promising candidates for synthesis. These properties often include:

Molecular Weight: To ensure compliance with drug-likeness rules.

LogP: A measure of lipophilicity, which affects solubility and membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: Crucial for target binding.

Topological Polar Surface Area (TPSA): Related to drug absorption and brain penetration.

Predicted Binding Affinity (Docking Score): To prioritize compounds with the highest predicted potency.

Future Research Directions and Translational Potential for Methyl 6 Thien 2 Ylnicotinate Based Compounds

Rational Design of Next-Generation Thienylnicotinate Scaffolds

The rational design of new molecules is a cornerstone of modern drug discovery, aiming to create compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. rsc.orgnih.govfrontiersin.org For the Methyl 6-thien-2-ylnicotinate scaffold, future design strategies will likely focus on several key areas. Structure-activity relationship (SAR) studies will continue to be crucial in understanding how modifications to the core structure influence biological activity. nih.gov For instance, systematic alterations to the thiophene (B33073) and pyridine (B92270) rings, as well as the methyl ester group, can provide valuable insights into the optimal structural requirements for target engagement.

Computational methods, such as molecular docking and dynamic simulations, will play an increasingly important role in guiding the design of next-generation thienylnicotinate derivatives. nih.govresearchgate.net These in silico approaches can predict the binding modes of new analogs within the active site of a target protein, allowing for the pre-selection of candidates with the highest probability of success before undertaking synthetic efforts. This approach not only accelerates the discovery process but also reduces the costs associated with synthesizing and testing large numbers of compounds.

Furthermore, the concept of isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, will be a valuable tool. For the thienylnicotinate scaffold, this could involve replacing the thiophene ring with other five-membered heterocycles or modifying the pyridine core to fine-tune the electronic and steric properties of the molecule. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research may have focused on a specific biological target, the versatility of the this compound scaffold suggests that its derivatives could be active against a range of other proteins and pathways implicated in various diseases. Future research should therefore aim to explore novel biological targets and expand the therapeutic potential of this compound class. mdpi.commdpi.com

One promising avenue is the investigation of its potential as an inhibitor of protein kinases, a family of enzymes that are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases. ufrj.br The structural motifs present in this compound are found in many known kinase inhibitors, suggesting that derivatives could be designed to target the ATP-binding site of specific kinases. u-tokyo.ac.jpgoogleapis.com

Another area of interest is the central nervous system (CNS). The ability of small molecules to cross the blood-brain barrier is a key requirement for treating neurological disorders. nih.gov The physicochemical properties of this compound derivatives could be optimized to enhance brain penetration, opening up possibilities for developing treatments for conditions such as Alzheimer's disease, Parkinson's disease, or depression. nih.gov

Additionally, the potential of these compounds in infectious diseases should not be overlooked. The development of new antibacterial and antiviral agents is a global health priority, and heterocyclic scaffolds have historically been a rich source of such drugs. researchgate.net Screening libraries of thienylnicotinate derivatives against a panel of pathogenic bacteria and viruses could identify novel leads for anti-infective therapies.

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

To fully exploit the potential of the this compound scaffold, its derivatization must be integrated with modern drug discovery technologies. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of "hit" molecules with desired activity. assay.worksjapsonline.comvirologyresearchservices.com By creating a diverse library of thienylnicotinate analogs, researchers can efficiently screen for activity against a wide range of targets. researchgate.net

Combinatorial chemistry is a powerful tool for generating large and diverse chemical libraries. osdd.net This approach involves the systematic combination of a small number of building blocks to create a large number of different products. For the this compound scaffold, combinatorial strategies can be employed to rapidly synthesize a wide array of derivatives with modifications at various positions of the molecule. nih.gov This allows for a comprehensive exploration of the chemical space around the core scaffold, increasing the chances of discovering compounds with novel biological activities.

The data generated from HTS campaigns can be used to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of virtual compounds, further guiding the design and synthesis of new analogs with improved properties.

Development of Advanced Synthetic Methodologies for Diversification

The ability to efficiently synthesize a wide variety of derivatives is crucial for any successful drug discovery program. Future research in this area will focus on developing advanced synthetic methodologies to facilitate the diversification of the this compound scaffold. adelaide.edu.au This includes the development of novel cross-coupling reactions to introduce a wider range of substituents onto the thiophene and pyridine rings.

For example, modern catalytic methods can enable the late-stage functionalization of the core structure, allowing for the introduction of chemical diversity at a later step in the synthetic sequence. This approach is highly efficient and allows for the rapid generation of analogs from a common intermediate. Furthermore, the development of robust and scalable synthetic routes will be essential for the eventual production of any successful drug candidate. researchgate.net

Role of this compound as a Privileged Scaffold in Drug Discovery Programs

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.comu-tokyo.ac.jpresearchgate.net These scaffolds are of particular interest in drug discovery because they can serve as a starting point for the development of drugs for a variety of diseases. ufrj.brnih.gov The this compound core, with its combination of a hydrogen bond acceptor (the pyridine nitrogen) and a flexible bi-aryl linkage, possesses features common to many privileged structures.

Q & A

Q. How can researchers determine the purity of Methyl 6-thien-2-ylnicotinate, and what analytical methods are most reliable for this purpose?

To assess purity, researchers should combine spectroscopic (e.g., NMR, IR) and chromatographic (HPLC, GC-MS) techniques. NMR analysis of peak integration ratios and the absence of extraneous signals can confirm structural integrity . HPLC with UV detection at λmax specific to the compound (determined via UV-Vis spectroscopy) is critical for quantifying impurities. Cross-validation with melting point analysis (e.g., comparing observed mp 139.5–141.5°C to literature values) adds robustness .

Q. What are the key spectroscopic characterization steps for this compound, and how should conflicting spectral data be resolved?

Standard characterization includes <sup>1</sup>H/<sup>13</sup>C NMR, IR, and high-resolution mass spectrometry (HRMS). For conflicting data (e.g., unexpected splitting in NMR peaks), researchers should:

- Verify solvent purity and instrument calibration.

- Compare results with analogous compounds (e.g., methyl nicotinate derivatives) .

- Replicate measurements under controlled conditions to isolate artifacts .

Documentation of all parameters (e.g., solvent, temperature) is essential for reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to maximize yield while minimizing side products?

A systematic approach involves:

- Design of Experiments (DoE): Vary catalysts (e.g., Pd-based vs. Cu), solvents (polar aprotic vs. non-polar), and temperatures in a factorial design .

- Kinetic Monitoring: Use in situ techniques like FTIR or Raman spectroscopy to track intermediate formation .

- Post-Reaction Analysis: Employ LC-MS to identify side products (e.g., ester hydrolysis byproducts) and adjust protecting groups or reaction pH accordingly .

Statistical tools (ANOVA) help identify significant variables, while control experiments validate robustness .

Q. How should researchers address contradictory data in stability studies of this compound under varying pH and temperature conditions?

Contradictory stability results (e.g., degradation rates in acidic vs. alkaline media) require:

- Replication: Repeat experiments under identical conditions to rule out procedural errors .

- Advanced Analytics: Use tandem mass spectrometry (MS/MS) to identify degradation pathways and quantify products .

- Comparative Literature Review: Cross-reference findings with structurally similar esters (e.g., methyl thiophene carboxylates) to identify trends or anomalies .

Documentation of buffer composition, ionic strength, and light exposure is critical for contextualizing discrepancies .

Q. What strategies are effective for validating the biological activity of this compound in target-based assays, particularly when initial screens show low reproducibility?

To enhance assay reliability:

- Positive/Negative Controls: Include known inhibitors/agonists to validate assay conditions .

- Dose-Response Curves: Perform triplicate measurements across a logarithmic concentration range to assess EC50/IC50 consistency .

- Orthogonal Assays: Confirm activity via complementary methods (e.g., fluorescence polarization alongside SPR) .

Statistical analysis (e.g., Z’-factor calculation) quantifies assay robustness and identifies outlier-prone steps .

Methodological and Data Analysis Questions

Q. How should researchers design a study to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Scaffold Modification: Synthesize derivatives with systematic substitutions (e.g., halogenation at the thienyl or pyridine rings) .

- Data Normalization: Express activity relative to a common reference compound to control for inter-experimental variability .

- Multivariate Analysis: Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, dipole moment) with biological endpoints .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data of this compound in cell-based assays?

- Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to calculate LD50 values .

- ANOVA with Post-Hoc Tests: Compare toxicity across concentrations and cell lines .

- Survival Analysis: Apply Kaplan-Meier estimators for time-dependent toxicity studies .

Raw data must be archived with metadata (e.g., cell passage number, incubation time) to enable reanalysis .

Literature and Reproducibility Challenges

Q. How can researchers ensure reproducibility when replicating synthetic procedures for this compound from heterogeneous literature sources?

- Stepwise Validation: Isolate and characterize intermediates to confirm reaction progression .

- Parameter Documentation: Record exact equivalents, mixing rates, and purification gradients .

- Critical Appraisal: Prioritize protocols from peer-reviewed journals with detailed supplementary data .

Discrepancies in yields should prompt re-evaluation of solvent quality or catalyst lot variability .

Q. What criteria should guide the selection of primary literature for benchmarking experimental results against published studies on this compound?

- Source Reliability: Prefer studies with full experimental details, peer-reviewed status, and citations from authoritative journals .

- Data Transparency: Prioritize papers providing raw spectral data, chromatograms, and error margins .

- Methodological Alignment: Match techniques (e.g., identical HPLC columns, detection wavelengths) to ensure comparability .

Data Presentation and Reporting Standards

Q. What are the best practices for presenting synthetic and analytical data on this compound in research manuscripts?

- Structured Tables: Include columns for yield, purity, spectral data (e.g., <sup>1</sup>H NMR shifts), and literature comparisons .

- Supplementary Material: Archive raw spectra, chromatograms, and computational input files (e.g., DFT optimization parameters) .